molecular formula C20H22N2O2 B10916312 4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole

4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B10916312
M. Wt: 322.4 g/mol
InChI Key: PHVMDCFUSPMBNK-UHFFFAOYSA-N
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Description

4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound with the molecular formula C19H20N2O2. This compound is characterized by its pyrazole core, which is substituted with ethyl, methoxyphenyl, and methyl groups. It is a member of the pyrazole family, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3,5-bis(4-methoxyphenyl)-1,2-oxazole
  • 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Uniqueness

4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-ethyl-3,5-bis(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C20H22N2O2/c1-5-18-19(14-6-10-16(23-3)11-7-14)21-22(2)20(18)15-8-12-17(24-4)13-9-15/h6-13H,5H2,1-4H3

InChI Key

PHVMDCFUSPMBNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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